molecular formula C11H17NO B1205669 4-[2-(Ethylamino)propyl]phenol CAS No. 69389-96-4

4-[2-(Ethylamino)propyl]phenol

Cat. No. B1205669
CAS RN: 69389-96-4
M. Wt: 179.26 g/mol
InChI Key: UKAILBXLEBDNCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[2-(Ethylamino)propyl]phenol involves complex reactions that yield structures with multiple functional groups and potential coordination properties. For instance, Ambrosi et al. (2003) reported the synthesis of ligands with diethylenetriamine subunits and phenolic spacers, showcasing a method that could be adapted for the synthesis of structurally similar compounds (Ambrosi et al., 2003).

Molecular Structure Analysis

The study of conformational isomerism in compounds similar to 4-[2-(Ethylamino)propyl]phenol reveals detailed insights into their molecular structures. Albayrak et al. (2012) focused on the conformational isomerism and structural characterization through X-ray diffraction and spectroscopic techniques, providing a foundation for understanding the structural complexity of such compounds (Albayrak et al., 2012).

Chemical Reactions and Properties

The reactivity and coordination properties of phenolic compounds with metal ions have been explored to understand their chemical behavior. For example, the coordination properties towards Cu(II), Zn(II), and Cd(II) ions were studied, highlighting the role of phenol as spacers in metal ion coordination (Ambrosi et al., 2003).

Physical Properties Analysis

Research on compounds structurally related to 4-[2-(Ethylamino)propyl]phenol, including studies on their physical properties such as conformational isomerism and non-covalent interactions, contributes to our understanding of their physical behavior in various states and conditions (Albayrak et al., 2012).

properties

IUPAC Name

4-[2-(ethylamino)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-12-9(2)8-10-4-6-11(13)7-5-10/h4-7,9,12-13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAILBXLEBDNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00989200
Record name 4-[2-(Ethylamino)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00989200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Ethylamino)propyl]phenol

CAS RN

69389-96-4
Record name 4-Hydroxyethylamphetamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069389964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(Ethylamino)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00989200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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